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Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

Cat. No.: B074432 Get Quote

For researchers, scientists, and drug development professionals engaged in

photopolymerization, the choice of a photoinitiator is critical for achieving desired material

properties and efficient curing. This guide provides a comparative analysis of 1,2-
Dibenzoylbenzene and other prominent diketone photoinitiators, supported by experimental

data, to facilitate informed selection for applications ranging from dental resins to advanced

biomaterials.

Introduction to Diketone Photoinitiators
Photoinitiators are compounds that, upon absorption of light, generate reactive species to

initiate polymerization.[1] They are broadly classified into two categories based on their

mechanism: Type I (unimolecular cleavage) and Type II (bimolecular hydrogen abstraction).[2]

[3] Diketones, such as 1,2-Dibenzoylbenzene, typically function as Type II photoinitiators.[4][5]

This process involves the photoinitiator being excited by light and then abstracting a hydrogen

atom from a co-initiator, usually a tertiary amine, to produce the free radicals that start the

polymerization process.[3][4]

This guide focuses on a comparative study of 1,2-Dibenzoylbenzene against other widely

used α-diketone photoinitiators, including Camphorquinone (CQ), 1-Phenyl-1,2-propanedione

(PPD), and 9,10-Phenanthrenequinone (PQ), with additional context provided by contrasting

them with common Type I initiators.

Mechanism of Action: Type II Photoinitiation
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Type II photoinitiators like diketones do not generate radicals on their own upon irradiation.

Instead, the absorbed light energy promotes the photoinitiator to an excited triplet state. This

excited molecule then interacts with a hydrogen donor (co-initiator), such as an amine, to

generate an alkylamino radical, which is the primary species responsible for initiating the

polymerization of monomers.[4][6] This bimolecular mechanism is generally slower than the

unimolecular cleavage of Type I initiators.[5][6]
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Caption: General mechanism for Type II diketone photoinitiators.

Comparative Data of Diketone Photoinitiators
The selection of a photoinitiator is governed by its photochemical properties and its

compatibility with the desired application. The following table summarizes the key

characteristics of 1,2-Dibenzoylbenzene and other common diketones.

Table 1: Properties of Selected Diketone Photoinitiators
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Property
1,2-
Dibenzoylbenz
ene (DBB)

Camphorquino
ne (CQ)

1-Phenyl-1,2-
propanedione
(PPD)

9,10-
Phenanthrene
quinone (PQ)

CAS Number 1159-86-0[7] 10373-78-1 579-07-7 84-11-7

Molecular

Formula
C₂₀H₁₄O₂[7] C₁₀H₁₄O₂ C₉H₈O₂ C₁₄H₈O₂

Appearance -
Intense yellow

powder[5]

Pale yellow

viscous fluid[5]
Orange solid[5]

Absorption Max

(λmax)

Not specified in

reviewed

literature

~468 nm[5][8] ~400-410 nm[5] ~420 nm[5]

Advantages

Potential

benzophenone

alternative

Widely used,

well-studied, high

efficiency in the

blue light

region[6][8]

Good resin

compatibility,

less yellow than

CQ[5]

Higher photon

absorption than

CQ, potentially

less yellow[5]

Disadvantages

Limited

comparative

performance

data available

Strong yellow

color, requires

co-initiator,

potential for long-

term

darkening[5][9]

Lower

wavelength

absorption than

CQ[5]

Requires co-

initiator[5]

Performance Metrics: A Quantitative Comparison
The efficiency of a photoinitiator is quantified by its ability to convert monomer into polymer

(Degree of Conversion) and the speed at which it does so (Rate of Polymerization). Direct

comparative data for 1,2-Dibenzoylbenzene under conditions identical to other diketones is

scarce in the reviewed literature. However, performance data for other systems provides a

valuable benchmark.

Table 2: Performance of Photoinitiator Systems in Experimental Resins
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Photoinitiat
or System

Monomer
Blend

Light
Source

Polymerizat
ion Rate
(Rp)

Final
Conversion
(%)

Reference(s
)

Camphorquin

one (CQ) /

Amine

Bis-GMA /

TEGDMA

Halogen

Lamp (400

mW/cm²)

Slower than

TPO system
~55-65% [10]

Lucirin TPO

(Type I)

Bis-GMA /

TEGDMA

Halogen

Lamp (400

mW/cm²)

Faster than

CQ system
~60-70% [10]

4,4'-

Dimethoxybe

nzil / Amine

Methacrylate UV Lamp
Varies with

co-initiator
Up to ~60% [11]

Benzophenon

e / Amine
Acrylate UV Lamp

Varies with

formulation

Comparable

to other Type

II

[12]

Note: Performance is highly dependent on experimental conditions, including co-initiator type,

monomer viscosity, light intensity, and temperature. The data presented are illustrative

examples from specific studies.

Key Experimental Protocols
Accurate comparison of photoinitiators requires standardized experimental methods. Below are

protocols for key analyses.

Photopolymerization Kinetics via Photo-DSC
This method measures the heat released during the exothermic polymerization reaction when

the sample is exposed to light of a specific wavelength and intensity.

Sample Preparation: A small sample (typically 5-10 mg) of the formulation (monomer,

photoinitiator, co-initiator) is placed in a DSC sample pan.[13]

Instrumentation: A Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry

accessory (e.g., a UV/LED light source) is used.
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Procedure: The sample is irradiated under an inert atmosphere (e.g., nitrogen) at a constant

temperature. The heat flow (dH/dt) is recorded as a function of time.[13]

Data Analysis: The rate of polymerization (Rp) is proportional to the heat flow. The total heat

evolved (ΔHt) is used to calculate the degree of conversion (p) relative to the theoretical heat

of reaction for the complete conversion of the monomer (H₀).[13]

Workflow for Kinetic Analysis via Photo-DSC
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Caption: Experimental workflow for photopolymerization kinetic analysis.

UV-Visible Absorption Spectrum
This analysis is crucial to ensure the photoinitiator's absorption spectrum overlaps with the

emission spectrum of the light source.[1]

Sample Preparation: The photoinitiator is dissolved in a suitable solvent (e.g., acetonitrile or

methanol) at a known concentration.[1][14]

Instrumentation: A UV/Visible Spectrophotometer.
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Procedure: The absorbance of the solution is measured across a range of wavelengths (e.g.,

200-800 nm).

Data Analysis: A plot of absorbance versus wavelength is generated to identify the

wavelength of maximum absorption (λmax).

Depth of Cure (DOC)
This parameter is particularly important for applications like dental fillings and 3D printing,

where curing through the material's thickness is required.

Sample Preparation: The resin is placed into a cylindrical mold of a specific height and

diameter (e.g., 13 mm height, 6 mm diameter).[14]

Procedure: The top surface of the sample is cured using a specified light source for a set

time.

Measurement: After curing, the mold is removed, and the uncured material at the bottom is

scraped away with a spatula. The height of the remaining cured material is measured with a

caliper. This height is the depth of cure.

Discussion and Selection Criteria
While 1,2-Dibenzoylbenzene is structurally similar to benzophenone, a classic Type II

photoinitiator, there is a notable lack of direct, quantitative comparisons against more

commercially prevalent diketones like Camphorquinone. Its performance would be expected to

follow the general principles of Type II initiators, requiring an amine co-initiator and being

susceptible to oxygen inhibition.

Camphorquinone (CQ) remains the industry benchmark, especially in dentistry, due to its high

efficiency under blue dental curing lights (λmax ~468 nm).[6] However, its distinct yellow color

is a significant drawback for aesthetic applications.[9] This has driven research into

alternatives.

PPD and PQ represent attempts to mitigate the color issue of CQ. With absorption maxima

shifted to lower wavelengths (~400-420 nm), they are inherently less yellow.[5] PPD's liquid

form also offers advantages in formulation by improving compatibility with resins.[5]
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When selecting a photoinitiator, researchers must consider a balance of properties. The choice

is not just about raw efficiency but also about compatibility with the entire system, including the

light source and the final application's requirements.

Photoinitiator Selection Criteria

Optimal
Photoinitiator

Light Source
(λ, Intensity)

Monomer System
(Viscosity, Reactivity)

Application Needs
(Color, Depth of Cure)

Photochemical Properties
(λmax, Efficiency)

Toxicology &
Biocompatibility

Click to download full resolution via product page

Caption: Key factors influencing the choice of a photoinitiator.

Conclusion
Diketones are a vital class of Type II photoinitiators. While Camphorquinone is the most

established, its aesthetic limitations have spurred the development and use of alternatives like

PPD and PQ. 1,2-Dibenzoylbenzene fits within this class, but further research with direct,

quantitative comparisons is needed to fully establish its performance profile against other

diketones. For researchers, the optimal choice will depend on a careful evaluation of the

absorption characteristics, required cure speed, final color, and the specific light source
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available, as outlined in this guide. For applications demanding high aesthetic quality and low

yellowing, exploring Type I photoinitiators like TPO or BAPO, either alone or in synergistic

systems with diketones, is also a highly recommended strategy.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074432#comparative-study-of-1-2-
dibenzoylbenzene-and-other-diketone-photoinitiators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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